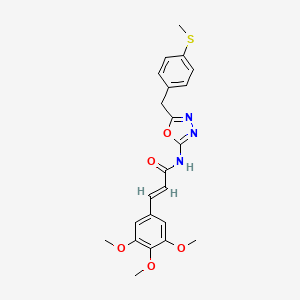

(E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-27-17-11-15(12-18(28-2)21(17)29-3)7-10-19(26)23-22-25-24-20(30-22)13-14-5-8-16(31-4)9-6-14/h5-12H,13H2,1-4H3,(H,23,25,26)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFMZIWCSPFFN-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of specific precursors to form the oxadiazole and acrylamide moieties. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved by cyclizing 4-(methylthio)benzyl hydrazine with appropriate carbonyl compounds.

- Acylation : The oxadiazole is then acylated with trimethoxyphenyl derivatives to yield the final product.

The molecular structure can be summarized as follows:

- Molecular Formula : C19H20N4O4S

- Molecular Weight : 384.45 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival. The oxadiazole ring and methylthio group enhance binding affinity to these targets, potentially inhibiting their activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant anticancer properties:

- In Vitro Studies : A study conducted using the NCI-60 cell line panel showed that derivatives containing oxadiazole structures exhibited antiproliferative activity across various cancer cell lines. For example, compounds with similar structures had GI50 values ranging from 2.02 to 7.82 μM against leukemia and solid tumor cell lines .

| Compound | GI50 Value (μM) | Cell Line Type |

|---|---|---|

| 2a | 2.02 | Leukemia |

| 2c | 7.82 | Solid Tumor |

| 4c | 3.24 | CNS Cancer |

Antimicrobial Activity

Compounds derived from the oxadiazole scaffold have also been reported to possess antimicrobial properties:

- Antibacterial Effects : Studies indicate that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a related oxadiazole derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy as well:

- Radical Scavenging Ability : Research has shown that oxadiazoles can scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Case Studies

- Study on Anticancer Properties : In a comprehensive study assessing multiple oxadiazole derivatives, it was found that modifications in the side chains significantly influenced their anticancer efficacy. Compounds with specific substitutions exhibited enhanced selectivity towards cancer cell lines while maintaining lower toxicity towards normal cells .

- Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial activity of synthesized oxadiazoles against a panel of pathogens. Results indicated that certain derivatives showed remarkable activity comparable to standard antibiotics .

Scientific Research Applications

Antimicrobial Properties

Oxadiazoles have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the methylthio group in the compound can enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes.

Antioxidant Activity

The antioxidant properties of oxadiazoles are another area of interest. Studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .

Anticancer Activity

Recent investigations have focused on the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, particularly those associated with breast cancer . The mechanism may involve modulation of signaling pathways related to cell survival and apoptosis.

Synthetic Routes

The synthesis of (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multi-step reactions starting from readily available precursors. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is key to optimizing the biological efficacy of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring or the attached phenyl groups can lead to enhanced potency or selectivity towards specific biological targets . For example, substituents that increase electron density on the aromatic rings have been correlated with improved antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

In a study published in 2022, a series of oxadiazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that compounds similar to (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibited potent activity against both gram-positive and gram-negative bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial properties.

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The findings suggested that specific modifications to the oxadiazole structure could lead to significant reductions in cell viability and increased apoptosis rates . This case underscores the potential application of such compounds in cancer therapeutics.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 1,3,4-oxadiazole core differentiates it from thiazole (CID 1556612) or triazole () analogues, which may alter electronic properties and binding interactions .

- Synthetic Accessibility : Compounds with sulfanyl linkages (e.g., ) are synthesized via condensation reactions, while acrylamide derivatives (e.g., ) often require multi-step protocols involving amide coupling .

- Substituent Effects: The 3,4,5-trimethoxyphenyl group is conserved in multiple analogues (), suggesting its critical role in bioactivity.

Key Observations :

- The methylthio group in the target compound likely increases LogP compared to sulfanyl (-S-) or hydrophilic groups, favoring blood-brain barrier penetration .

- Antimicrobial vs. Anticancer Focus : highlights antimicrobial activity for oxadiazole-sulfanyl derivatives, while emphasizes EP2 antagonism (anti-inflammatory/anticancer) in acrylamide-indazole hybrids .

- Trimethoxyphenyl Efficacy : The conserved 3,4,5-trimethoxyphenyl group in the target compound and ’s derivative correlates with tubulin inhibition, a mechanism critical in anticancer drug design .

Q & A

Q. What synthetic methodologies are employed for the preparation of (E)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodology : The compound is synthesized via a multi-step process:

Oxadiazole ring formation : Reacting hydrazide derivatives with carbon disulfide or thiourea under basic conditions to form the 1,3,4-oxadiazole core .

Acrylamide coupling : Condensation of the oxadiazole intermediate with 3,4,5-trimethoxycinnamic acid using coupling agents like EDCI in DMF or THF at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol .

- Key Parameters :

- Solvent polarity and temperature critically affect yield.

- Characterization via / NMR, IR, and mass spectrometry confirms structural integrity .

Q. How is the compound characterized to verify its structural identity and purity?

- Analytical Techniques :

- NMR Spectroscopy : NMR (δ 7.2–8.1 ppm for aromatic protons), NMR (e.g., carbonyl signals at ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ m/z calculated for C₂₀H₂₁N₃O₅S: 424.12) .

- Elemental Analysis : Matches theoretical C, H, N, S content (±0.3%) .

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Profile :

- Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the methylthio group .

- Avoid prolonged exposure to moisture or light, which may hydrolyze the acrylamide bond or degrade trimethoxyaryl groups .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and reproducibility?

- Approach :

- Variables : Solvent (DMF vs. THF), coupling agent (EDCI vs. DCC), temperature (0°C vs. RT), and reaction time .

- Statistical Modeling : Use response surface methodology (RSM) or factorial design to identify optimal conditions.

- Example Workflow :

- Central Composite Design : Vary three factors (temperature, solvent ratio, catalyst loading) and analyze yield via ANOVA .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

- Troubleshooting :

Purity Reassessment : Confirm via HPLC-MS; impurities (e.g., unreacted cinnamic acid) may skew results .

Assay Validation : Compare MTT assay with apoptosis markers (e.g., caspase-3 activation) to rule out false positives .

Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- SAR Design :

- Substituent Variation : Modify the methylthio group to sulfoxide/sulfone or replace trimethoxy groups with halogens .

- Biological Testing : Evaluate cytotoxicity, tubulin polymerization inhibition, and kinase selectivity .

- Computational Modeling : Dock modified structures into target proteins (e.g., β-tubulin) using AutoDock Vina .

Q. How can batch-to-batch variability in synthesis be minimized for preclinical studies?

- Quality Control Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.